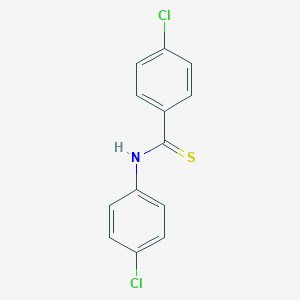
4-chloro-N-(4-chlorophenyl)benzenecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-chlorophenyl)benzenecarbothioamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as CB-839 and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells.
科学的研究の応用
The potential therapeutic applications of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide are vast and varied. This compound has been studied extensively for its ability to inhibit glutaminase, an enzyme that is overexpressed in many types of cancer cells. By inhibiting glutaminase, 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide can effectively starve cancer cells of the nutrients they need to grow and divide.
作用機序
The mechanism of action of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide is based on its ability to inhibit glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. Glutaminase catalyzes the conversion of glutamine to glutamate, which is an important source of energy for cancer cells. By inhibiting glutaminase, 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide can effectively starve cancer cells of the nutrients they need to grow and divide.
生化学的および生理学的効果
The biochemical and physiological effects of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide are primarily related to its ability to inhibit glutaminase. By inhibiting this enzyme, 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide can effectively starve cancer cells of the nutrients they need to grow and divide. This can lead to a decrease in tumor growth and an increase in cancer cell death.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide in lab experiments is its ability to selectively target cancer cells. This compound is highly effective at inhibiting glutaminase in cancer cells, while having little to no effect on normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain lab settings.
将来の方向性
There are many potential future directions for research on 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide. One area of interest is the development of new and more efficient synthesis methods for this compound. Another area of interest is the development of new therapeutic applications for this compound, such as its use in combination with other drugs to enhance its effectiveness. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide is a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline to form the intermediate 4-chloro-N-(4-chlorophenyl)benzenesulfonamide. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with ammonium thiocyanate to yield the final product.
特性
CAS番号 |
71114-55-1 |
|---|---|
製品名 |
4-chloro-N-(4-chlorophenyl)benzenecarbothioamide |
分子式 |
C13H9Cl2NS |
分子量 |
282.2 g/mol |
IUPAC名 |
4-chloro-N-(4-chlorophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C13H9Cl2NS/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) |
InChIキー |
CTVJTQLYPUVSBB-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=NC2=CC=C(C=C2)Cl)S)Cl |
SMILES |
C1=CC(=CC=C1C(=S)NC2=CC=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1C(=S)NC2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



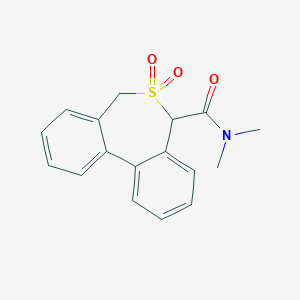
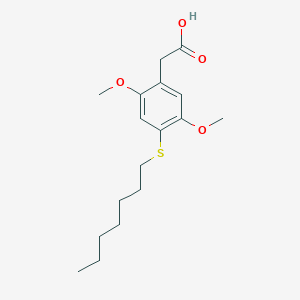
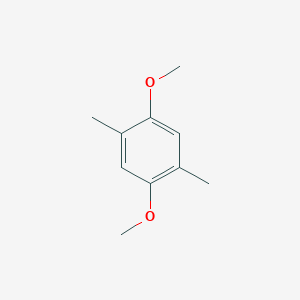
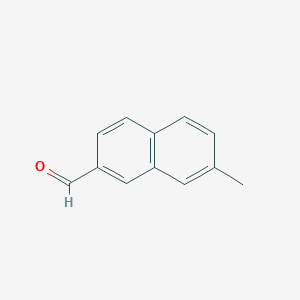
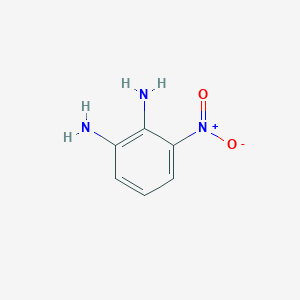
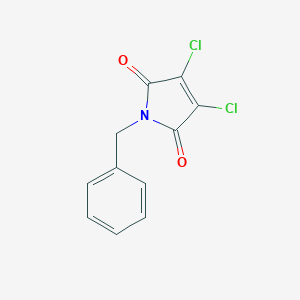
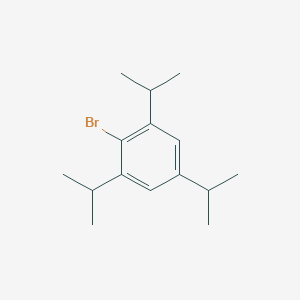
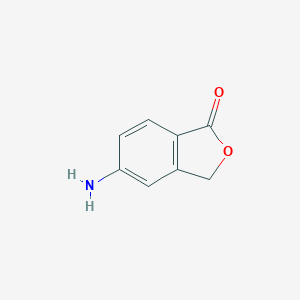
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)
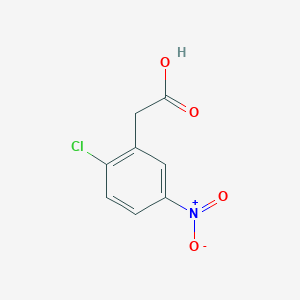
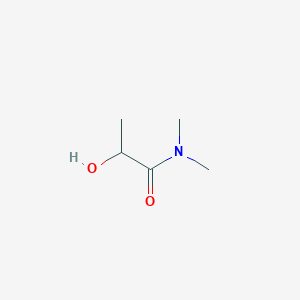
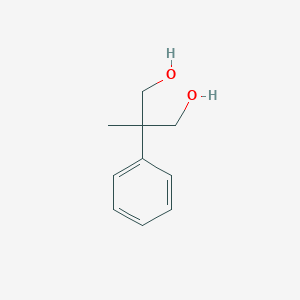
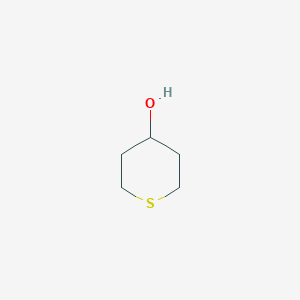
![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)